3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride
Overview
Description
3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is a derivative of spiro compounds, which are characterized by a bicyclic structure containing two rings that share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dioxa-10-azaspiro[5.6]dodecane hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions may include the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride can be compared with other similar compounds, such as 3,10-dioxa-7-azaspiro[5.6]dodecane. While both compounds share the spirocyclic structure, they differ in the position of oxygen atoms and nitrogen atoms within the rings. These structural differences can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
3,10-dioxa-7-azaspiro[5.6]dodecane
Other spirocyclic compounds with similar ring structures
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Properties
IUPAC Name |
3,7-dioxa-10-azaspiro[5.6]dodecane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-5-8-12-9(1)2-6-11-7-3-9;/h10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKJIQOSVUBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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